

# Assessing the Selectivity Profile of JKE-1716: A Comparative Guide

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Compound of Interest		
Compound Name:	JKE-1716	
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This guide provides a detailed comparison of the selectivity profile of **JKE-1716**, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), with other commonly used GPX4 inhibitors. The information presented is based on available experimental data and is intended to assist researchers in making informed decisions for their studies.

## Introduction to JKE-1716 and Ferroptosis

**JKE-1716** is a covalent inhibitor of GPX4, a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] Unlike other covalent inhibitors that often possess a reactive chloroacetamide moiety leading to off-target effects, **JKE-1716** is a nitrolic acid-containing compound. It is the active metabolite of ML210 and acts by generating a nitrile oxide electrophile, which provides a more selective targeting of GPX4.[1][3][4][5] Inhibition of GPX4 leads to an increase in lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This mechanism makes GPX4 inhibitors like **JKE-1716** promising candidates for cancer therapy, particularly for therapy-resistant cancers.[1][2]

## **Comparative Selectivity Profile**

A significant advantage of **JKE-1716** and its parent compound, ML210, is their enhanced selectivity for GPX4 compared to other widely used inhibitors such as RSL3 and ML162. Cellular proteome reactivity profiling has demonstrated that ML210 exhibits markedly lower off-







target engagement compared to RSL3 and ML162, which interact with a larger number of cellular proteins.[1] This higher selectivity is attributed to the unique mechanism of action involving the in-cell generation of a nitrile oxide electrophile from the nitroisoxazole moiety of ML210.[1]

Recent studies have also brought to light that RSL3 and ML162 may not be direct inhibitors of GPX4 as previously thought, but may primarily target another selenoprotein, thioredoxin reductase 1 (TXNRD1).[6][7] This finding is critical for the interpretation of experimental results and underscores the importance of using highly selective inhibitors like **JKE-1716** to specifically probe the function of GPX4.

## **Quantitative Data Summary**

The following table summarizes the available quantitative data for **JKE-1716** and its alternatives. It is important to note that a comprehensive, head-to-head kinome-wide selectivity panel for **JKE-1716** is not yet publicly available. The presented data is derived from various cellular assays and direct enzyme inhibition experiments.



Compound	Target(s)	Assay Type	Cell Line/Syste m	IC50 / EC50	Citation(s)
JKE-1716	GPX4	Cell Viability	LOX-IMVI	Potent inhibition (exact value not specified)	[1]
JKE-1674 (related to JKE-1716)	GPX4	Cell Viability	LOX-IMVI	0.03 μΜ	[8][9]
ML210 (prodrug of JKE-1716)	GPX4	Enzyme Inhibition	Purified GPX4	30 nM	[10][11]
Cell Viability	BJeLR (HRAS G12V)	71 nM	[11]		
Cell Viability	BJeH-LT	272 nM	[11]	_	
Cell Viability	DRD	107 nM	[10]	_	
RSL3	GPX4, TXNRD1	Cell Viability	HN3	0.48 μΜ	[12]
Cell Viability	HN3-rsIR	5.8 μΜ	[12]		
Cell Viability	HCT116	4.084 μM (24h)			
Cell Viability	LoVo	2.75 μM (24h)		-	
Cell Viability	HT29	12.38 μM (24h)		_	
Cell Viability	H1975	150 nM	[6][13]	_	
ML162	GPX4, TXNRD1	Cell Viability	HRAS G12V BJ fibroblasts	25 nM	[3]



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# Experimental Protocols GPX4 Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of GPX4. A common method is a coupled-enzyme assay where the activity of GPX4 is indirectly measured by monitoring the consumption of NADPH.[11][14][15][16]

Principle: GPX4 reduces a specific substrate, such as phosphatidylcholine hydroperoxide (PCOOH), to its corresponding alcohol. This reaction requires reduced glutathione (GSH), which is oxidized to glutathione disulfide (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPX4 activity.

#### General Protocol:

- Reagent Preparation: Prepare assay buffer (e.g., Tris buffer with EDTA and NaN3), NADPH solution, GSH solution, GR solution, and the GPX4 substrate (e.g., PCOOH).
- Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, NADPH, GSH,
   GR, and the cell lysate or purified GPX4 enzyme.
- Inhibitor Incubation: Add the test compound (e.g., **JKE-1716**) or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a defined period.
- Initiate Reaction: Start the reaction by adding the GPX4 substrate.
- Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Data Analysis: Calculate the rate of NADPH consumption to determine GPX4 activity. The
  inhibitory effect of the compound is determined by comparing the activity in the presence of
  the inhibitor to the vehicle control.



### **Cellular Thermal Shift Assay (CETSA)**

CETSA is a powerful method to verify target engagement of a compound within a cellular environment.[10][17][18][19][20] It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

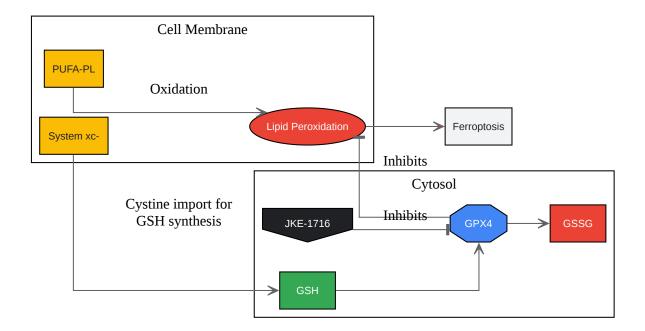
Principle: When cells are heated, proteins begin to unfold and aggregate. If a compound binds to its target protein, the protein-ligand complex is often more stable and will denature and aggregate at a higher temperature compared to the unbound protein.

#### General Protocol:

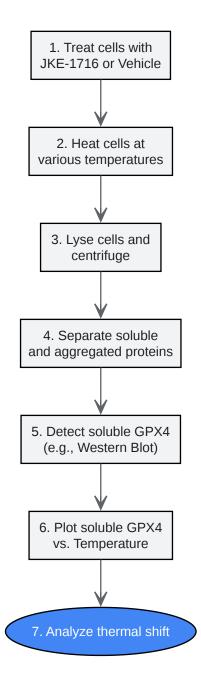
- Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific duration.
- Heating: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).
- Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
- Protein Detection: Detect the amount of soluble target protein (GPX4) remaining in the supernatant at each temperature using methods like Western blotting or ELISA.
- Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the
  melting curve to a higher temperature in the presence of the compound indicates target
  engagement.

### **Visualizations**









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